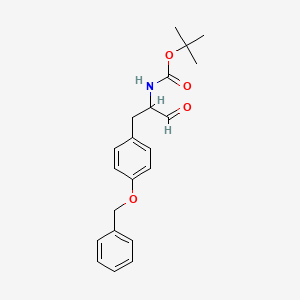

Boc-Tyr(Bzl)-aldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Tyr(Bzl)-aldehyde is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

Boc-Tyr(Bzl)-aldehyde finds utility in various scientific domains:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins. The protective groups allow for the stepwise assembly of peptides without interference from reactive sites on the tyrosine residue.

- Drug Development : The compound acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its structural resemblance to biologically active molecules.

- Bioconjugation : It is utilized in modifying biomolecules for applications such as drug delivery systems and diagnostic tools.

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity : Derivatives exhibit antioxidant properties that help mitigate oxidative stress, potentially beneficial in treating oxidative stress-related conditions.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for therapies targeting neurodegenerative diseases.

- Opioid Receptor Interaction : Modifications to the tyrosine structure can enhance binding affinity at opioid receptors, suggesting possible analgesic applications.

Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Oxidation of Boc-Tyr(Bzl)-alcohol | 85% | Utilizes TEMPO oxidation method |

| Direct formylation | 70% | Less favored due to side reactions |

Case Studies

- Neuroprotective Study : In a rat model of Parkinson's disease, administration of this compound demonstrated significant improvements in motor functions and reduced dopaminergic neuron loss compared to control groups.

- Opioid Receptor Binding Study : In vitro assays revealed moderate binding affinity for mu-opioid receptors, indicating potential as a lead compound for analgesic drug development.

- Antioxidant Activity Assessment : DPPH radical scavenging assays showed that this compound effectively reduced oxidative stress markers in neuronal cell cultures.

Research Findings

Recent investigations have focused on modifying this compound to enhance its biological properties:

- Glycosylation Effects : Glycosylated derivatives may improve metabolic stability while retaining biological activity.

- Structure-Activity Relationship (SAR) : Specific substitutions on the aromatic ring significantly alter receptor binding profiles and biological efficacy.

Propriétés

Formule moléculaire |

C21H25NO4 |

|---|---|

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24) |

Clé InChI |

SLSOSKGFUOFMCP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O |

Séquence |

X |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.